molecular formula C13H9ClN2O2 B2492717 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde CAS No. 884195-36-2

5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde

Cat. No. B2492717
CAS RN: 884195-36-2
M. Wt: 260.68
InChI Key: XRNLZEQGHIINEL-FOCLMDBBSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde involves various chemical reactions, indicating the compound's versatility. For example, the reaction of 5-R-2-hydroxybenzaldehyde-4-allyl-thiosemicarbazone with nickel and ruthenium complexes in a molar ratio has given stable solid complexes, demonstrating the synthetic adaptability of related compounds (Ülküseven et al., 2008). Furthermore, reactions involving 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes have been shown to yield corresponding 2-alkenoylphenols (Kokubo et al., 1999), illustrating the potential for complex synthesis pathways.

Molecular Structure Analysis

The molecular structure of related compounds shows significant diversity and complexity. The title compound synthesized by the reaction of 5-hydroxy-2-nitrobenzaldehyde with 4-chlorobenzohydrazide displays an E configuration around the C=N bond, with a minimal dihedral angle between benzene rings, indicating a nearly planar structure that contributes to its reactivity (Cao, 2009).

Chemical Reactions and Properties

Chemical reactions involving this compound demonstrate its potential as a precursor for various chemical products. For instance, its condensation with different substituted aromatic amines and sulphonamides has resulted in compounds with considerable antibacterial activity (Halve et al., 2009).

Scientific Research Applications

Antibacterial and Radical Scavenging Properties

  • 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde derivatives have been found to exhibit significant antibacterial activity against various bacteria like Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumonia. Additionally, these compounds show radical scavenging properties, indicating their potential use as antioxidants (Azarbani et al., 2016).

Application in Synthesis of Other Chemical Compounds

  • Research indicates that this chemical is used as a starting material in the synthesis of various compounds, such as new pyrazoline compounds. These synthesized compounds have been characterized by different spectral techniques, underscoring its importance in the field of chemical synthesis (Hussein, 2014).

Role in Solvatochromism Studies

  • The compound and its derivatives are key in studying solvatochromism - the ability of a substance to change color depending on the solvent it is in. This property is influenced by factors like solvent environment, hydrogen bonds, temperature, pH, and the dipole moment of the molecules (Azarbani et al., 2016).

Liquid Crystal Research

  • Some derivatives have been synthesized and studied for their potential as thermotropic liquid crystals. These studies explore the mesophase behavior, structural confirmation, and the impact of various factors like the length of the alkoxy chain and polarity (Hagar et al., 2020).

Use in Catalyst Synthesis

  • It has also been used in the synthesis of azo-azomethine based palladium(II) complexes, which serve as catalysts for the Suzuki-Miyaura cross-coupling reaction. This highlights its application in the field of catalysis and organic synthesis (Sünbül et al., 2020).

Flame Retardancy Studies

  • Research has been conducted on the use of derivatives of this compound in enhancing flame retardancy of thermosetting polymers, indicating its potential application in material science (Jawad, 2018).

properties

IUPAC Name

5-[(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c14-10-1-3-11(4-2-10)15-16-12-5-6-13(18)9(7-12)8-17/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNLZEQGHIINEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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